N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide
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Overview
Description
N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a piperazine ring substituted with a 4-methylpyridin-2-yl group, an ethyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methylpyridine with piperazine under controlled conditions to form the 4-(4-methylpyridin-2-yl)piperazine intermediate.
Ethylation: The intermediate is then subjected to ethylation using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Amide Formation: The final step involves the reaction of the ethylated intermediate with acryloyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring and the ethyl group.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Oxidation can lead to the formation of N-oxide derivatives.
Reduction: Reduction can yield secondary amines or alcohols.
Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of various signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide
- N-Ethyl-N-[2-[4-(4-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide
Uniqueness
N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide is unique due to the specific substitution pattern on the piperazine ring and the presence of the prop-2-enamide moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-4-16(22)19(5-2)13-17(23)21-10-8-20(9-11-21)15-12-14(3)6-7-18-15/h4,6-7,12H,1,5,8-11,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWVTGUAUIKAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCN(CC1)C2=NC=CC(=C2)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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